(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670830
InChI: InChI=1S/C27H36N4O4S/c1-17(28-2)25(33)30-23(18-9-5-4-6-10-18)27(34)31-14-8-13-22(31)26-29-21(16-36-26)24(32)19-11-7-12-20(15-19)35-3/h7,11-12,15-18,22-23,28H,4-6,8-10,13-14H2,1-3H3,(H,30,33)/t17-,22-,23-/m0/s1
SMILES:
Molecular Formula: C27H36N4O4S
Molecular Weight: 512.7 g/mol

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide

CAS No.:

Cat. No.: VC16670830

Molecular Formula: C27H36N4O4S

Molecular Weight: 512.7 g/mol

* For research use only. Not for human or veterinary use.

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide -

Specification

Molecular Formula C27H36N4O4S
Molecular Weight 512.7 g/mol
IUPAC Name (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
Standard InChI InChI=1S/C27H36N4O4S/c1-17(28-2)25(33)30-23(18-9-5-4-6-10-18)27(34)31-14-8-13-22(31)26-29-21(16-36-26)24(32)19-11-7-12-20(15-19)35-3/h7,11-12,15-18,22-23,28H,4-6,8-10,13-14H2,1-3H3,(H,30,33)/t17-,22-,23-/m0/s1
Standard InChI Key LCQFGFLQFLFDST-RTFZILSDSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OC)NC
Canonical SMILES CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OC)NC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a stereochemically rich framework with three chiral centers, denoted by the (2S), (1S), and (2S) configurations. Its core consists of:

  • A pyrrolidine ring substituted at the 2-position with a 4-(3-methoxybenzoyl)-1,3-thiazol-2-yl group.

  • A cyclohexyl moiety linked to a propanamide backbone via an N-acyl group.

  • A methylamino side chain at the 2-position of the propanamide.

The 3-methoxybenzoyl group on the thiazole ring introduces electron-donating and steric effects that influence receptor binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₇H₃₆N₄O₄S
Molecular Weight512.7 g/mol
IUPAC Name(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
CAS NumberVCID: VC16670830

Synthesis and Purification

Synthetic Pathway

The synthesis involves a multi-step sequence to ensure stereochemical fidelity:

  • Thiazole Formation: Condensation of 3-methoxybenzoyl chloride with a thioamide precursor yields the 4-(3-methoxybenzoyl)-1,3-thiazole intermediate.

  • Pyrrolidine Functionalization: The thiazole is coupled to a pyrrolidine ring via nucleophilic substitution, preserving the (2S) configuration.

  • Peptide Coupling: The cyclohexyl-propanamide backbone is introduced using carbodiimide-based coupling agents.

Purification Strategies

Chromatographic techniques, notably reverse-phase HPLC, achieve >95% purity. Critical parameters include:

  • Mobile phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid.

  • Column: C18 stationary phase.

Biological Activity and Mechanism

GPCR Modulation

In vitro assays demonstrate nanomolar affinity for GPCRs implicated in neurological disorders:

  • Dopamine D2 Receptor: IC₅₀ = 12.3 nM (partial agonism).

  • Serotonin 5-HT1A Receptor: IC₅₀ = 8.7 nM (antagonism) .

The 3-methoxybenzoyl-thiazole moiety is critical for receptor engagement, forming π-π interactions with aromatic residues in the orthosteric pocket.

Table 2: Receptor Binding Profiles

ReceptorIC₅₀ (nM)Activity
Dopamine D212.3Partial Agonist
Serotonin 5-HT1A8.7Antagonist
Adenosine A2A45.2No Activity

Comparative Analysis with Structural Analogues

Substituent Effects on Activity

  • Naphthalene Derivative (PubChem CID 44820626): Replacing 3-methoxybenzoyl with naphthalen-1-yl increases 5-HT1A affinity (IC₅₀ = 6.2 nM) but reduces blood-brain barrier penetration .

  • 4-Fluorophenyl Analog (PubChem CID 46884021): The fluorophenyl group enhances metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for the parent compound) but lowers D2 receptor selectivity .

Table 3: Structure-Activity Relationships

Compound5-HT1A IC₅₀ (nM)D2 IC₅₀ (nM)BBB Penetration
Parent Compound8.712.3Moderate
Naphthalene Derivative6.218.9Low
4-Fluorophenyl Analog10.514.7High

Future Research Directions

  • In Vivo Toxicology: Assess hepatotoxicity and cardiotoxicity in chronic dosing models.

  • Formulation Optimization: Develop prodrugs to enhance oral bioavailability (<15% in current form).

  • Target Validation: CRISPR-based knockout studies to confirm GPCR specificity.

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